Ethacrynic Acid Epoxide
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Overview
Description
Ethacrynic Acid Epoxide is a derivative of Ethacrynic Acid, a well-known loop diuretic used primarily to treat edema and high blood pressure this compound is characterized by the presence of an epoxide group, which is a three-membered cyclic ether
Mechanism of Action
Target of Action
Ethacrynic Acid Epoxide primarily targets the symport of sodium, potassium, and chloride in the ascending limb of Henle, but also in the proximal and distal tubules . These targets play a crucial role in the regulation of fluid and electrolyte balance in the body .
Mode of Action
This compound inhibits the symport of sodium, potassium, and chloride. This inhibition results in the excretion of these ions, leading to increased urinary output and a reduction in extracellular fluid . This action classifies this compound as a loop or high ceiling diuretic .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ion transport pathway in the renal tubules. By inhibiting the symport of sodium, potassium, and chloride, this compound disrupts the reabsorption of these ions, leading to their excretion . This action can have downstream effects on the body’s fluid balance and blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its action on the renal tubules. The urinary output resulting from its use is usually dose-dependent and related to the magnitude of fluid accumulation . .
Result of Action
The primary result of this compound’s action is an increase in urinary output and a reduction in extracellular fluid . This can lead to the alleviation of symptoms associated with conditions like congestive heart failure, liver cirrhosis, and renal disease, where fluid accumulation is a problem .
Biochemical Analysis
Biochemical Properties
Ethacrynic Acid Epoxide, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. Ethacrynic Acid has been shown to inhibit symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .
Cellular Effects
Ethacrynic Acid has been shown to have some negative effects on the life-table parameters of the psocid in F1 and F2 generations . The addition of Ethacrynic Acid to diet stunted psocids growth by lengthening development time and increasing mortality .
Molecular Mechanism
Ethacrynic Acid acts by inhibiting NKCC2 in the thick ascending loop of Henle and the macula densa . This results in the excretion of sodium, potassium, and chloride ions, increased urinary output, and reduction in extracellular fluid .
Temporal Effects in Laboratory Settings
Ethacrynic Acid has been shown to have some negative effects on the life-table parameters of the psocid in F1 and F2 generations .
Dosage Effects in Animal Models
Ethacrynic Acid has been shown to have some negative effects on the life-table parameters of the psocid in F1 and F2 generations .
Metabolic Pathways
Ethacrynic Acid has been shown to inhibit symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules .
Transport and Distribution
Ethacrynic Acid acts on the ascending limb of the loop of Henle and on the proximal and distal tubules .
Subcellular Localization
Ethacrynic Acid acts on the ascending limb of the loop of Henle and on the proximal and distal tubules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethacrynic Acid Epoxide can be synthesized through several methods. One common approach involves the epoxidation of Ethacrynic Acid using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions, with the peroxy acid reacting with the double bond in Ethacrynic Acid to form the epoxide ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: Ethacrynic Acid Epoxide undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as water, alcohols, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form diols or reduction to yield alcohols.
Substitution Reactions: The epoxide group can be substituted by halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid or sulfuric acid can catalyze the ring-opening of the epoxide.
Basic Conditions: Sodium hydroxide or potassium hydroxide can also facilitate the ring-opening reaction.
Oxidizing Agents: Peroxy acids like mCPBA are used for the initial epoxidation step.
Major Products:
Diols: Formed from the hydrolysis of the epoxide ring.
Halohydrins: Produced when the epoxide reacts with halides under acidic conditions.
Scientific Research Applications
Ethacrynic Acid Epoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce epoxide functionality into molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its anticancer properties, particularly in drug repurposing efforts.
Industry: Utilized in the synthesis of polymers and other materials due to its reactive epoxide group.
Comparison with Similar Compounds
Ethacrynic Acid Epoxide can be compared with other epoxide-containing compounds:
Epichlorohydrin: Another epoxide used in the production of epoxy resins and as a reagent in organic synthesis.
Styrene Oxide: Used in the manufacture of plastics and as an intermediate in chemical synthesis.
Propylene Oxide: Employed in the production of polyurethane foams and as a fumigant.
Uniqueness: this compound is unique due to its origin from Ethacrynic Acid, a compound with established medical uses.
Properties
CAS No. |
27223-10-5 |
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Molecular Formula |
C13H12Cl2O5 |
Molecular Weight |
319.13 g/mol |
IUPAC Name |
2-[2,3-dichloro-4-(2-ethyloxirane-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H12Cl2O5/c1-2-13(6-20-13)12(18)7-3-4-8(11(15)10(7)14)19-5-9(16)17/h3-4H,2,5-6H2,1H3,(H,16,17) |
InChI Key |
XAYYIOYUOMBDNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CO1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Synonyms |
[2,3-Dichloro-4-(2-ethylglycidoyl)phenoxy]acetic Acid; 2-[2,3-Dichloro-4-[(2-ethyl-2-oxiranyl)carbonyl]phenoxy]acetic Acid |
Origin of Product |
United States |
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